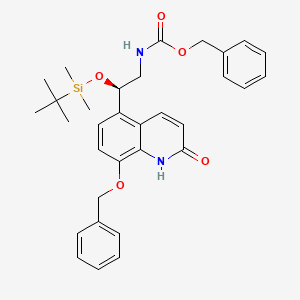
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various substituents that enhance its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the quinoline ring.
Carbamate Formation: The carbamate group is formed by reacting the amine group with benzyl chloroformate in the presence of a base.
tert-Butyldimethylsilyl (TBDMS) Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and TBDMS groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted quinoline derivatives.
Scientific Research Applications
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential drug candidate, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the carbamate group can inhibit enzyme activity by forming stable carbamate-enzyme complexes. The TBDMS group provides steric protection, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzylcarbamate: A simpler carbamate with similar protective properties but lacking the quinoline core.
tert-Butyldimethylsilyl Carbamate: Features the TBDMS group but lacks the quinoline and benzyloxy functionalities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core but differ in their substituents and overall structure.
Uniqueness
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the quinoline core enhances its potential biological activity, while the carbamate and TBDMS groups provide protective and stabilizing effects.
Properties
Molecular Formula |
C32H38N2O5Si |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C32H38N2O5Si/c1-32(2,3)40(4,5)39-28(20-33-31(36)38-22-24-14-10-7-11-15-24)25-16-18-27(30-26(25)17-19-29(35)34-30)37-21-23-12-8-6-9-13-23/h6-19,28H,20-22H2,1-5H3,(H,33,36)(H,34,35)/t28-/m0/s1 |
InChI Key |
FDBOXNCNTKIWRF-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















